Ginsenoside Rg5 Ginsenoside Rg5 Ginsenoside Rg5 is a triterpenoid saponin. It has a role as a metabolite.
Ginsenoside Rg5 is a natural product found in Panax notoginseng and Centella asiatica with data available.
Brand Name: Vulcanchem
CAS No.: 186763-78-0
VCID: VC0003649
InChI: InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23-,24-,25-,26-,27+,28-,29+,30?,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1
SMILES: CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C
Molecular Formula: C42H70O12
Molecular Weight: 767.0 g/mol

Ginsenoside Rg5

CAS No.: 186763-78-0

Cat. No.: VC0003649

Molecular Formula: C42H70O12

Molecular Weight: 767.0 g/mol

* For research use only. Not for human or veterinary use.

Ginsenoside Rg5 - 186763-78-0

Specification

Description Ginsenoside Rg5 is a triterpenoid saponin. It has a role as a metabolite.
Ginsenoside Rg5 is a natural product found in Panax notoginseng and Centella asiatica with data available.
CAS No. 186763-78-0
Molecular Formula C42H70O12
Molecular Weight 767.0 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23-,24-,25-,26-,27+,28-,29+,30?,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1
Standard InChI Key NJUXRKMKOFXMRX-FVKFZLIDSA-N
Isomeric SMILES CC(=CC/C=C(\C)/[C@H]1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C
SMILES CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C
Canonical SMILES CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator